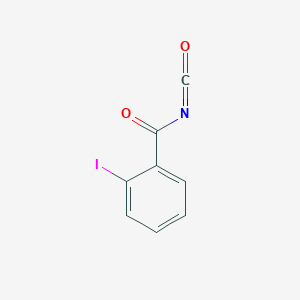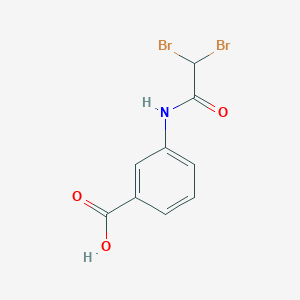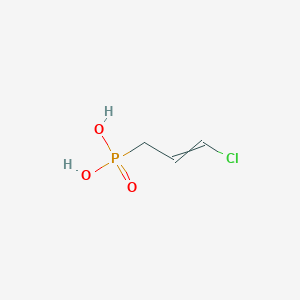![molecular formula C15H16O2S3 B14491958 {[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene CAS No. 64568-22-5](/img/structure/B14491958.png)
{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene is a chemical compound characterized by the presence of benzylsulfanyl and methanesulfonyl groups attached to a central methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene typically involves the reaction of benzyl mercaptan with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonium ion, which subsequently reacts with another equivalent of benzyl mercaptan to yield the final product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the benzylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzylsulfanyl derivatives.
Wissenschaftliche Forschungsanwendungen
{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of {[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The pathways involved may include the formation of covalent bonds with thiol groups on cysteine residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylsulfanylbenzene: Lacks the methanesulfonyl group.
Methanesulfonylmethylsulfanylbenzene: Lacks the benzylsulfanyl group.
Benzylmethanesulfonylsulfanylbenzene: Contains both benzyl and methanesulfonyl groups but in different positions.
Uniqueness
{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene is unique due to the presence of both benzylsulfanyl and methanesulfonyl groups attached to a central methylsulfanyl group
Eigenschaften
CAS-Nummer |
64568-22-5 |
|---|---|
Molekularformel |
C15H16O2S3 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
[methylsulfonyl(phenylsulfanyl)methyl]sulfanylmethylbenzene |
InChI |
InChI=1S/C15H16O2S3/c1-20(16,17)15(19-14-10-6-3-7-11-14)18-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
InChI-Schlüssel |
ZPUXAOVFJQACQX-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C(SCC1=CC=CC=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


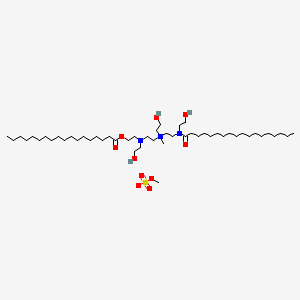

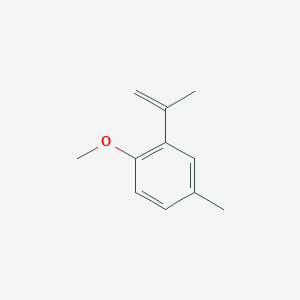
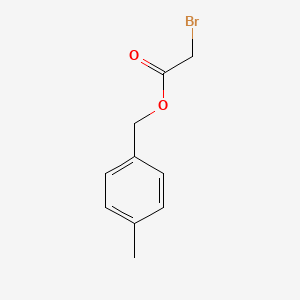
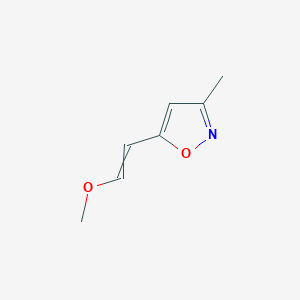
![2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]](/img/structure/B14491906.png)

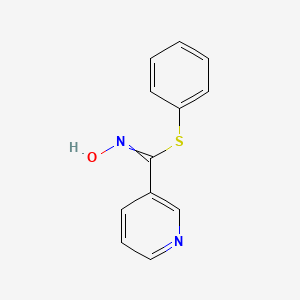

![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)

